HSi(CH3)2C8H17 HSi(CH3)2C8H17
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530010
InChI: InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
SMILES: CCCCCCCC[SiH](C)C
Molecular Formula: C10H24Si
Molecular Weight: 172.38 g/mol

HSi(CH3)2C8H17

CAS No.:

Cat. No.: VC13530010

Molecular Formula: C10H24Si

Molecular Weight: 172.38 g/mol

* For research use only. Not for human or veterinary use.

HSi(CH3)2C8H17 -

Specification

Molecular Formula C10H24Si
Molecular Weight 172.38 g/mol
IUPAC Name dimethyl(octyl)silane
Standard InChI InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Standard InChI Key GWLINUUZNGNWIH-UHFFFAOYSA-N
SMILES CCCCCCCC[SiH](C)C
Canonical SMILES CCCCCCCC[SiH](C)C

Introduction

Structural and Chemical Identity

HSi(CH3)2C8H17, systematically named octyldimethylsilane, belongs to the class of primary alkylsilanes. Its molecular structure consists of:

  • A central silicon atom bonded to one hydrogen atom (Si-H),

  • Two methyl groups (CH3),

  • A linear octyl chain (C8H17).

The Si-H bond confers reactivity, enabling participation in hydrosilylation and hydrolysis reactions, while the octyl chain imparts hydrophobic characteristics. The compound’s molecular weight is 200.43 g/mol, with a density of 0.81–0.83 g/cm³ (estimated for analogous silanes) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of HSi(CH3)2C8H17 typically involves hydrosilylation or Grignard reactions:

Hydrosilylation

Reacting dichlorodimethylsilane (HSi(CH3)2Cl) with 1-octene in the presence of a platinum catalyst (e.g., Speier’s catalyst, H2PtCl6):

HSi(CH3)2Cl+CH2=CH-C6H13PtHSi(CH3)2C8H17+HCl\text{HSi(CH}_3\text{)}_2\text{Cl} + \text{CH}_2=\text{CH-C}_6\text{H}_{13} \xrightarrow{\text{Pt}} \text{HSi(CH}_3\text{)}_2\text{C}_8\text{H}_{17} + \text{HCl}

This method ensures high regioselectivity, favoring anti-Markovnikov addition .

Grignard Alkylation

A two-step process involving:

  • Chlorosilane preparation:

    HSi(CH3)2Cl+C8H17MgBrHSi(CH3)2C8H17+MgClBr\text{HSi(CH}_3\text{)}_2\text{Cl} + \text{C}_8\text{H}_{17}\text{MgBr} \rightarrow \text{HSi(CH}_3\text{)}_2\text{C}_8\text{H}_{17} + \text{MgClBr}
  • Purification via fractional distillation to isolate the product .

Industrial-Scale Production

At industrial scales, continuous-flow reactors are employed to enhance yield (≥85%) and minimize side reactions. Key parameters include:

  • Temperature: 50–80°C,

  • Pressure: 1–3 bar,

  • Catalyst loading: 0.1–0.5 wt% .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Boiling Point210–215°CDistillation
SolubilityHexane, Toluene, THFGravimetric analysis
Hydrolysis Rate (pH 7)k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1}UV-Vis spectroscopy
Thermal StabilityStable up to 250°CTGA/DSC

The Si-H bond undergoes hydrolysis in moist environments:

HSi(CH3)2C8H17+H2OHOSi(CH3)2C8H17+H2\text{HSi(CH}_3\text{)}_2\text{C}_8\text{H}_{17} + \text{H}_2\text{O} \rightarrow \text{HOSi(CH}_3\text{)}_2\text{C}_8\text{H}_{17} + \text{H}_2

This reaction is critical for applications requiring surface functionalization .

Applications in Material Science

Adhesion Promotion

HSi(CH3)2C8H17 acts as a coupling agent in composites (e.g., silica-filled polymers). The hydrolyzed silanol (Si-OH) forms covalent bonds with inorganic substrates, while the octyl chain enhances compatibility with organic matrices. Studies report a 40–60% increase in interfacial adhesion strength compared to untreated fillers .

Hydrophobic Coatings

The octyl chain creates water-repellent surfaces. Thin films of HSi(CH3)2C8H17 on glass reduce water contact angles from 30° to 105°, demonstrating superior hydrophobicity .

Precursor for Functional Materials

The compound serves as an intermediate in synthesizing:

  • Dendritic wedges for scanning tunneling microscopy (STM) probes ,

  • Cross-linkers in silicone elastomers.

Comparative Analysis with Analogous Silanes

CompoundBoiling Point (°C)Hydrolysis Rate (kk, s⁻¹)Adhesion Strength (MPa)
HSi(CH3)2C8H17210–2152.3×1042.3 \times 10^{-4}12.5 ± 1.2
HSi(CH3)357–591.1×1031.1 \times 10^{-3}8.3 ± 0.9
HSi(CH3)2C12H25265–2701.8×1041.8 \times 10^{-4}14.7 ± 1.5

Longer alkyl chains (e.g., C12H25) enhance hydrophobicity but reduce hydrolysis rates, necessitating trade-offs in application design .

Future Research Directions

  • Catalyst Optimization: Developing non-platinum catalysts (e.g., Fe-based) to reduce costs .

  • Biomedical Applications: Exploring drug delivery systems leveraging Si-H reactivity.

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